molecular formula C11H18O3 B8045264 Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

Cat. No.: B8045264
M. Wt: 198.26 g/mol
InChI Key: LGPCOXKUPUDZCE-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclohexanecarboxylic acid and is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate can be synthesized through several methods, including the esterification of 2,6-dimethyl-4-oxocyclohexanecarboxylic acid with ethanol under acidic conditions. Another common method involves the cyclization of appropriate precursors followed by esterification.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions, often using catalysts to improve yield and efficiency. The process involves the reaction of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as hydroxide ions (OH-) or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield alcohols or aldehydes.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is widely used in scientific research due to its reactivity and versatility. It serves as a key intermediate in the synthesis of natural products, pharmaceuticals, and other bioactive compounds. Its applications span across chemistry, biology, medicine, and industry.

Chemistry: The compound is used in the synthesis of complex organic molecules, including sterols, trisporic acids, and terpenoids. Biology: It is employed in the study of biological processes and the development of new drugs. Medicine: this compound is used in the synthesis of pharmaceuticals and as a precursor for various therapeutic agents. Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or ketones. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate is similar to other cyclohexanecarboxylic acid derivatives, such as Hagemann's ester (ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate). it is unique in its structure and reactivity, making it a valuable compound in organic synthesis. Other similar compounds include ethyl cyclohexanone-2-carboxylate and ethyl 2-oxocyclohexanecarboxylate.

Properties

IUPAC Name

ethyl 2,6-dimethyl-4-oxocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPCOXKUPUDZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(=O)CC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 2
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 3
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 4
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 5
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate
Reactant of Route 6
Ethyl 2,6-dimethyl-4-oxocyclohexanecarboxylate

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